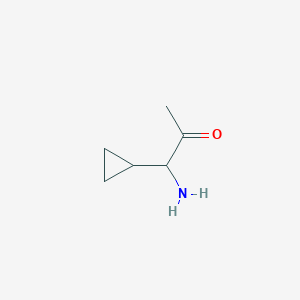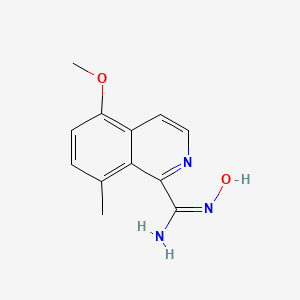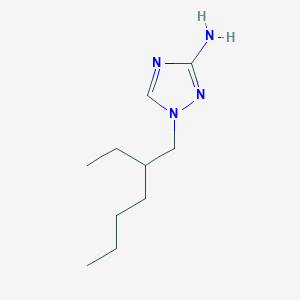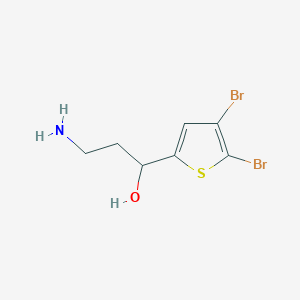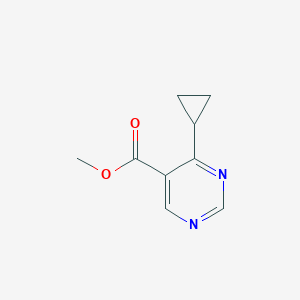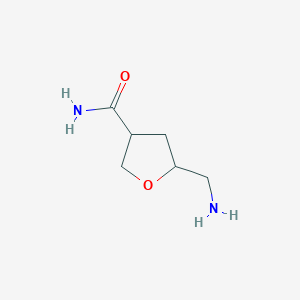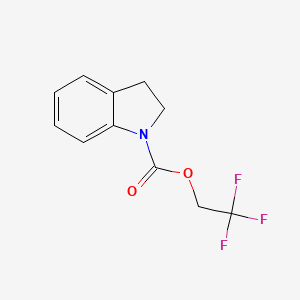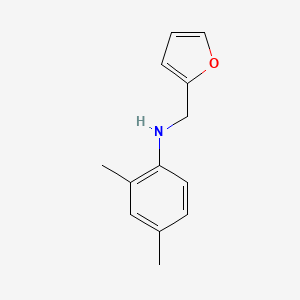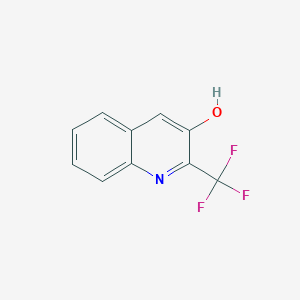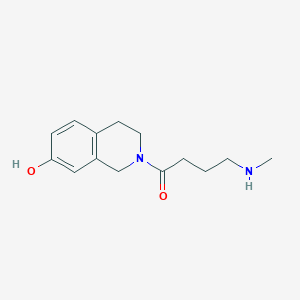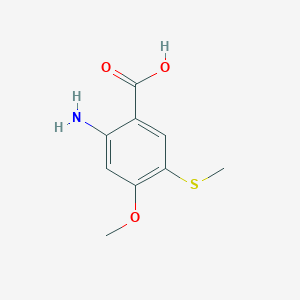![molecular formula C17H23NO B13159428 9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Cyclopropyl-3-phenyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound with a unique structure that includes a cyclopropyl group, a phenyl group, and an azabicyclo nonane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One method involves the use of a ruthenium complex as a catalyst in the presence of hydrogen . Another approach includes the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of catalytic hydrogenation and reduction reactions in large-scale synthesis is a common approach in the chemical industry.
Análisis De Reacciones Químicas
Types of Reactions
9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the conversion of ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol: This compound has a benzyl group instead of a cyclopropyl group.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound has a ketone group instead of an alcohol group.
9-Ethylbicyclo[3.3.1]nonan-9-ol: This compound has an ethyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of 9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol lies in its specific structural features, such as the cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H23NO |
|---|---|
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
9-cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C17H23NO/c19-17(13-5-2-1-3-6-13)11-15-7-4-8-16(12-17)18(15)14-9-10-14/h1-3,5-6,14-16,19H,4,7-12H2 |
Clave InChI |
GRYADOFCKSRGSD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC(C1)N2C3CC3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)
